molecular formula C22H16F6N4O4 B11570200 7-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11570200
M. Wt: 514.4 g/mol
InChI Key: DLJOOAYTYUYXEW-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and bis(trifluoromethyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde and 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and introduction of trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

7-(3-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-(3-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE: Unique due to its specific substitution pattern and trifluoromethyl groups.

    Other Pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as halogens or alkyl groups.

    Trifluoromethylated Compounds: Molecules containing trifluoromethyl groups, which impart unique chemical and physical properties.

Uniqueness

The uniqueness of 7-(3-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its combination of methoxyphenyl and trifluoromethyl groups, which contribute to its distinct chemical behavior and potential applications. The specific arrangement of these groups enhances its reactivity and makes it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C22H16F6N4O4

Molecular Weight

514.4 g/mol

IUPAC Name

7-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16F6N4O4/c1-35-13-8-6-12(7-9-13)32-17-15(18(33)30-19(32)34)20(21(23,24)25,22(26,27)28)31-16(29-17)11-4-3-5-14(10-11)36-2/h3-10H,1-2H3,(H,29,31)(H,30,33,34)

InChI Key

DLJOOAYTYUYXEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC(=CC=C4)OC)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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